molecular formula C10H8N2O2 B1329583 1-Naphthalenamine, 5-nitro- CAS No. 3272-91-1

1-Naphthalenamine, 5-nitro-

Cat. No.: B1329583
CAS No.: 3272-91-1
M. Wt: 188.18 g/mol
InChI Key: WEWILNPCZSSAIJ-UHFFFAOYSA-N
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Description

1-Naphthalenamine, 5-nitro- is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Naphthalenamine, 5-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Naphthalenamine, 5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenamine, 5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Optoelectronic and Electronic Properties

    • 1-Naphthalenamine, 5-nitro- and related compounds demonstrate potential in optoelectronics due to their favorable ionization potentials, electron affinities, and reorganization energies. These properties make them suitable for use in dye-sensitized solar cells and nonlinear optics (Irfan et al., 2017).
  • Catalytic Applications in Organic Synthesis

    • Hierarchical mesoporous–macroporous CuAlPO‐5 exhibited high catalytic activity and selectivity for the oxidation of bulky aromatic amines like 1‐naphthalenamine to nitroarenes under mild conditions. This process is crucial for the selective production of nitroarenes, which are important in organic synthesis (Ke et al., 2017).
  • Electrochemical Applications

    • Studies on the electrochemical behavior of related compounds like naphthalene 1-nitro-6-sulfonic acid have shown potential applications in electroreduction processes. This research aids in understanding the reduction mechanisms of nitro compounds and their derivatives (Konarev, 2021).
  • Development of Anticancer Drugs

    • Novel nitroaromatics, including derivatives of 1-naphthalenamine, have been synthesized and evaluated for their potential as anticancer drugs. Their ability to interact with human blood DNA and protect DNA against hydroxyl free radicals indicates their potential therapeutic value (Shabbir et al., 2015).
  • Synthesis of Carbon Networks and Nanostructures

    • The synthesis of nanometer-sized conjugated molecules, including 5-nitronaphthyl family, by palladium-catalyzed cross-coupling reactions, opens avenues in developing extended pi-conjugated systems with applications in materials science (Rodríguez & Tejedor, 2002).
  • Organic Light Emitting Diodes (OLED)

    • The synthesis and characterization of organotin compounds derived from Schiff bases of nitro-substituted naphthalene indicate their potential in OLED technologies. These compounds exhibit significant quantum yields and electroluminescence properties (García-López et al., 2014).
  • Environmental Biomarkers

    • Metabolites of compounds like 1-naphthalenamine can serve as biomarkers for exposure to traffic-related pollutants. This application is crucial in environmental monitoring and public health (Gong et al., 2015).

Mechanism of Action

The mechanism of action of “1-Naphthalenamine, 5-nitro-” is not clearly defined in the available resources .

Safety and Hazards

“1-Naphthalenamine, 5-nitro-” is considered hazardous. It is harmful if swallowed, causes skin irritation, and may cause serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Naphthalenamine, 5-nitro- are not fully understood yet. It is known that naphthalenamine derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, naphthalenamine can be metabolized by cytochrome P450 enzymes, leading to the formation of phenol and dihydrodiol metabolites .

Metabolic Pathways

Naphthalenamine can be metabolized through cytochrome P450-mediated C-oxidation

Properties

IUPAC Name

5-nitronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWILNPCZSSAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062945
Record name 1-Naphthalenamine, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3272-91-1
Record name 5-Nitro-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3272-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-1-naphthalenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003272911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-5-nitronaphthalene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5522
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Naphthalenamine, 5-nitro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenamine, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitro-1-naphthalenamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YG4HZ5D3N
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Synthesis routes and methods I

Procedure details

A 70° C. solution of sodium sulfide (3.17 g, 32.97 mmol) and sodium bicarbonate in water (7 mL) was added dropwise to suspension of 1,5-dinitro naphthalene (2.0 g, 9.16 mmol) in methanol (30 mL) at reflux and the resultant mixture was stirred for 5 min. The mixture was cooled to 0° C., quenched with ice and stirred for a further 10 min followed by acidification with concentrated hydrochloric acid. The resulting mixture was stirred for 30 min then washed with ethyl acetate (2×50 mL). The aqueous layer was basified with aqueous ammonia and extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with water (2×50 mL), brine (2×50 mL), dried over anhydrous sodium sulphate, filtrated and concentration in vacuo afforded of 5-nitronaphthalen-1-amine (710 mg, 42%) as a brown solid.
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Synthesis routes and methods II

Procedure details

To 5-nitro-1-aminonaphthalene hydrochloride were added water and ethyl acetate. To the mixture was further added a 10% aqueous sodium hydroxide until the aqueous phase became pH 8. Then, the organic phase was separated and the aqueous phase was further extracted with ethyl acetate twice. The combined organic phases were washed with an equal amount of water three times, dried over anhydrous magnesium sulfate and distilled off the solvent, to give 5-nitro-1-aminonaphthalene as a red solid.
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5-nitro-1-aminonaphthalene hydrochloride
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Q & A

Q1: What is the significance of removing the amine group from 1-Amino-5-nitronaphthalene in organic synthesis?

A1: Removing the amine group from 1-Amino-5-nitronaphthalene, a process known as deamination, is significant for synthesizing 1-nitronaphthalene. [] This transformation is particularly valuable because amine groups exert strong directing effects in aromatic chemistry. By strategically placing and subsequently removing an amine group, chemists can control the positions of other substituents on the aromatic ring, facilitating the synthesis of desired target molecules. []

Q2: What is a novel method for deaminating 1-Amino-5-nitronaphthalene?

A2: While traditional methods often utilize diazonium salts formed from the amine, a recent study presents a unique approach. This method focuses on the reductive removal of the amine group from 1-Amino-5-nitronaphthalene, ultimately leading to the formation of 1-nitronaphthalene. [] This novel approach offers an alternative route to achieving the desired deamination and highlights the ongoing exploration of efficient synthetic strategies in organic chemistry.

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